molecular formula C30H23N3O2S2 B283126 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

货号 B283126
分子量: 521.7 g/mol
InChI 键: QZIYRFCKMLVYCX-MEFGMAGPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as MTDP, is a novel compound that has gained significant attention in the field of medicinal chemistry. MTDP is a spirocyclic compound that has shown potential in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

作用机制

The mechanism of action of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood. However, several studies have suggested that 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation. Furthermore, 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory mediators, such as COX-2 and iNOS. Furthermore, 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to enhance the expression of antioxidant enzymes, such as SOD and CAT, and reduce the production of reactive oxygen species (ROS).

实验室实验的优点和局限性

7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has several advantages for lab experiments. Firstly, the synthesis method is relatively simple and cost-effective, making it a suitable candidate for large-scale production. Secondly, 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one exhibits potent anticancer activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, there are also some limitations to the use of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments. Firstly, the mechanism of action of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood, making it difficult to optimize its therapeutic potential. Secondly, the toxicity profile of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not well-established, making it difficult to determine its safety profile.

未来方向

There are several future directions for the research of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. Firstly, further studies are needed to elucidate the mechanism of action of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, which will help in optimizing its therapeutic potential. Secondly, studies are needed to determine the toxicity profile of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, which will help in determining its safety profile. Thirdly, studies are needed to optimize the synthesis method of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, which will help in improving the scalability and cost-effectiveness of the production process. Fourthly, studies are needed to evaluate the efficacy of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in animal models, which will help in determining its potential for clinical use. Finally, studies are needed to evaluate the potential of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in combination with other drugs, which will help in improving its therapeutic potential.

合成方法

The synthesis of 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves the reaction of 4-methoxybenzaldehyde, thiourea, and triphenylphosphine in the presence of acetic acid and ethanol. The reaction proceeds through a one-pot three-component condensation reaction to yield 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one as a yellow solid with a high yield of 85%. The synthesis method is relatively simple and cost-effective, making it a suitable candidate for large-scale production.

科学研究应用

7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been extensively studied for its potential therapeutic applications. Several studies have demonstrated that 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, 7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

属性

分子式

C30H23N3O2S2

分子量

521.7 g/mol

IUPAC 名称

(7Z)-7-[(4-methoxyphenyl)methylidene]-2,4,9-triphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one

InChI

InChI=1S/C30H23N3O2S2/c1-35-26-19-17-22(18-20-26)21-27-29(34)32(24-13-7-3-8-14-24)30(36-27)33(25-15-9-4-10-16-25)31-28(37-30)23-11-5-2-6-12-23/h2-21H,1H3/b27-21-

InChI 键

QZIYRFCKMLVYCX-MEFGMAGPSA-N

手性 SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C3(S2)N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

规范 SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。